N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide is a synthetic organic compound that features a thiophene ring substituted with cyano and methyl groups, and a benzamide moiety substituted with an isopropylthio group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Introduction of cyano and methyl groups: Functionalization of the thiophene ring to introduce cyano and methyl groups can be achieved through electrophilic substitution reactions.
Formation of the benzamide moiety: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.
Introduction of the isopropylthio group:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The isopropylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(methylthio)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide may exhibit unique properties due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-10(2)21-14-7-5-13(6-8-14)16(20)19-17-15(9-18)11(3)12(4)22-17/h5-8,10H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODZXXCLILTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)SC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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